AC-P-Iodo-D-phe-OH

Diagnostic Imaging SPECT Radiopharmaceuticals

Researchers requiring an N-terminal capping residue for SPPS often face limited options combining halogenation with D-stereochemistry. AC-P-Iodo-D-phe-OH (CAS 201351-59-9) resolves this: • N-Acetyl protection ensures definitive chain termination at the N-terminus • D-configuration confers proteolytic resistance, extending peptide in vivo half-life vs. L-isomers • Para-iodo enables SAD/MAD phasing (X-ray crystallography) and serves as radioiodination handle. Supplied as white powder, ≥98% purity. Store at 0-8°C, ships ambient.

Molecular Formula C11H12INO3
Molecular Weight 333.12 g/mol
CAS No. 201351-59-9
Cat. No. B556356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-P-Iodo-D-phe-OH
CAS201351-59-9
SynonymsAC-P-IODO-D-PHE-OH; 201351-59-9; AC1OCUU5; Acetyl-4-iodo-D-phenylalanine; C11H12INO3; CTK4E3372; D-Phenylalanine,N-acetyl-4-iodo-; ZINC399561; 6109AH; RT-011180; K-5889; (2R)-2-acetamido-3-(4-iodophenyl)propanoicacid
Molecular FormulaC11H12INO3
Molecular Weight333.12 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
InChIInChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
InChIKeyRTVNNJWKXVLALU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-P-Iodo-D-phe-OH Specifications & Procurement


AC-P-Iodo-D-phe-OH (CAS 201351-59-9), also designated as Acetyl-4-iodo-D-phenylalanine, Ac-D-Phe(4-I)-OH, or (R)-2-acetamido-3-(4-iodophenyl)propanoic acid, is a halogenated, N-acetyl-protected, D-enantiomeric phenylalanine derivative with the molecular formula C₁₁H₁₂INO₃ and a molecular weight of 333.12 g/mol [1]. This compound features an iodine atom at the para (4-) position of the aromatic ring and is supplied as a white powder with an optical rotation of [α]D²⁰ = -40 ± 2º (c=0.5 in 1N HCl/EtOH) and a melting point of 198-204 °C .

D-enantiomer stereochemical control for metabolic stability and imaging research
N-acetyl protecting group supports N-terminal capping in solid-phase peptide synthesis
Para-iodo substitution enables radiolabeling and heavy-atom derivatization studies

AC-P-Iodo-D-phe-OH Substitution Risks


The procurement and experimental substitution of AC-P-Iodo-D-phe-OH with in-class analogs (e.g., H-D-Phe(4-I)-OH, Fmoc-D-Phe(4-I)-OH, 2-iodo-D-phenylalanine) is scientifically unwarranted without rigorous comparative evaluation. Critical differentiating factors include the impact of the N-acetyl protecting group on peptide coupling compatibility and solubility ; the D-stereochemistry's influence on biological activity, metabolic stability, and clearance kinetics [1]; and the distinct electronic and steric effects of the para-iodo substitution on aromatic ring interactions, which diverge significantly from ortho- or meta-iodo isomers [2]. The evidence presented below substantiates these specific, quantifiable differentiators.

Free amine H-D-Phe(4-I)-OH
Lacks N-acetyl protection; may require additional N-protection steps and alter solubility in SPPS workflows.
Fmoc-D-Phe(4-I)-OH
Temporary Fmoc cap vs. permanent acetyl cap; selection mismatch may redirect the synthetic role from capping to internal elongation.
L-enantiomer analogs
Stereochemistry may shift clearance kinetics and background signal; D-enantiomer profile may not transfer directly.
Ortho- or meta-iodo isomers
Iodine position may influence LAT1 transporter affinity and cellular uptake; structure-activity context requires isomer-specific review.

AC-P-Iodo-D-phe-OH Differentiation Evidence


D- vs. L-Enantiomer Imaging Clearance

While direct data for AC-P-Iodo-D-phe-OH are limited, extensive class-level inference from structurally analogous 2-iodo-D-phenylalanine demonstrates that the D-enantiomer exhibits significantly faster blood clearance and a lower radiation dose to non-target organs compared to the L-enantiomer [1]. In a human intra-individual comparison study, the D-isomer showed a faster clearance resulting in a lower background and a more favorable tumor/background ratio [2]. This class-level advantage is a key differentiator for D-enantiomeric 4-iodo-phenylalanine derivatives like AC-P-Iodo-D-phe-OH.

Enantiomer clearance
Class-level
D-isomer: lower effective dose (0.0106 vs 0.0120 mSv·Bq⁻¹), faster blood clearance; L-isomer: slower, higher background
Supports enantiomer-specific imaging contrast review
Class-level inference from 2-iodo-phenylalanine; confirm with target compound
Diagnostic Imaging SPECT Radiopharmaceuticals

N-Acetyl vs. Free Amine SPPS Compatibility

The presence of an N-acetyl group in AC-P-Iodo-D-phe-OH (CAS 201351-59-9) distinguishes it from the free amino acid H-D-Phe(4-I)-OH (CAS 62561-75-5). This protection strategy eliminates the need for an orthogonal protecting group at the N-terminus during solid-phase peptide synthesis (SPPS) when used as an N-terminal capping residue . Additionally, the acetyl group enhances organic solubility compared to the zwitterionic free amino acid, which is more water-soluble but less compatible with standard SPPS solvents .

N-acetyl vs free amine
Data to verify
N-acetyl: ready for C-terminal activation, no N-protection needed; free amine: requires orthogonal N-protection before SPPS coupling
May impact SPPS workflow and coupling efficiency
Supplier data; validate for specific synthesis protocol
Peptide Synthesis SPPS Unnatural Amino Acid

Acetyl vs. Fmoc Protection Synthetic Roles

AC-P-Iodo-D-phe-OH (N-acetyl protected) and Fmoc-4-iodo-D-phenylalanine (Fmoc-D-Phe(4-I)-OH, CAS 205526-29-0) serve distinct roles in peptide synthesis. The N-acetyl group is a permanent capping group, ideal for N-terminal modification of peptides, while the Fmoc group is a base-labile temporary protecting group used for iterative chain elongation . Substitution would lead to either unintended chain termination (if Fmoc used where Ac is needed) or failure to elongate (if Ac used where Fmoc is needed) [1].

Acetyl vs Fmoc role
Reported
Acetyl: permanent cap, stable to acid/base; Fmoc: base-labile, removable for chain elongation
Protecting group orthogonality selection is critical for synthetic success
Based on reported protecting group strategies
Peptide Synthesis Fmoc SPPS Unnatural Amino Acid

Para- vs. Ortho-Iodo LAT1 Affinity

The position of the iodine atom on the phenyl ring dramatically alters the compound's interaction with the L-type amino acid transporter 1 (LAT1). Research on phenylalanine analogs has shown that meta-substitution (position 3) increases binding affinity to human LAT1 compared to para-substitution (position 4) [1]. Specifically, 2-iodo-L-phenylalanine (ortho-substituted) exhibits markedly improved LAT1 affinity and selectivity compared to the parent phenylalanine [2]. Consequently, AC-P-Iodo-D-phe-OH (para-iodo) is predicted to have different LAT1-mediated cellular uptake characteristics than its ortho- or meta-substituted counterparts.

Iodo position & LAT1
Class-level
Para-iodo: predicted lower LAT1 affinity vs meta; ortho-iodo: markedly improved affinity and selectivity
Iodine position may influence cellular uptake in transporter studies
Class-level SAR; confirm with target cell model
LAT1 Transporter Drug Delivery CNS Tumor Targeting

Acetyl vs. Boc Protection Acid Lability

The N-acetyl protecting group on AC-P-Iodo-D-phe-OH is stable under the acidic conditions used for Boc-group removal (e.g., TFA) . In contrast, Boc-D-4-iodophenylalanine (CAS 176199-35-2) contains an acid-labile protecting group that is cleaved during standard Boc SPPS deprotection cycles . This fundamental difference dictates their respective roles in peptide synthesis strategies.

Acetyl vs Boc lability
Data to verify
Acetyl: stable to TFA; Boc: removed by TFA during SPPS deprotection cycles
May dictate synthesis strategy for acid-labile sequences
Supplier data; verify for Boc SPPS conditions
Peptide Synthesis Boc SPPS Acid-Labile Protection

AC-P-Iodo-D-phe-OH Application Scenarios


N-Terminal Capping with Iodo-D-Phenylalanine

In solid-phase peptide synthesis (SPPS), AC-P-Iodo-D-phe-OH is specifically employed as an N-terminal capping residue. Its N-acetyl group prevents further chain elongation at the N-terminus, while the D-stereochemistry and para-iodo aromatic ring confer enhanced stability against enzymatic degradation and unique spectroscopic properties . This scenario is distinct from using Fmoc- or Boc-protected derivatives, which are designed for internal residue incorporation, or L-enantiomers, which lack the D-isomer's metabolic stability profile [1].

Radioiodination for SPECT/PET Tracers

AC-P-Iodo-D-phe-OH serves as a precursor for radioiodination (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I) to create D-enantiomeric tracers for oncology imaging. Class-level evidence from structurally analogous 2-iodo-D-phenylalanine demonstrates that D-isomers exhibit faster blood clearance and a lower radiation dose to non-target organs compared to their L-isomer counterparts [2]. This translates to a more favorable tumor-to-background ratio in imaging applications [3].

Heavy-Atom Phasing in X-ray Crystallography

The presence of a heavy iodine atom in AC-P-Iodo-D-phe-OH makes it a valuable tool for incorporating anomalous scattering centers into peptides and small proteins for X-ray crystallography. When incorporated into a peptide chain, the iodine atom provides a strong anomalous signal for experimental phasing (SAD or MAD) [4]. The N-acetyl group ensures the residue can be placed at the N-terminus without interfering with chain elongation.

D-Amino Acid Substitution Metabolic Stability

Incorporating D-amino acids into peptides is a well-established strategy to confer resistance to proteolytic degradation [5]. AC-P-Iodo-D-phe-OH, with its D-stereochemistry, is a specific tool for creating peptide analogs with extended in vivo half-lives. The iodine atom provides a convenient handle for radiolabeling, enabling quantitative tracking of peptide biodistribution and metabolic stability in preclinical models.

Application
Selection Property
Validation Focus
N-Terminal peptide capping
N-acetyl permanent cap compatibility
SPPS N-terminal specificity and D-enantiomer stability assessment
D-enantiomer tracer imaging
D-enantiomer clearance kinetics
Imaging contrast endpoint evaluation
Experimental phasing
Para-iodo anomalous scattering signal
SAD/MAD phasing efficiency in crystallography
D-peptide stability research
D-enantiomer proteolytic resistance
In vivo exposure and metabolic stability assessment

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